(1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one

Beschreibung

Eigenschaften

CAS-Nummer |

6290-84-2 |

|---|---|

Molekularformel |

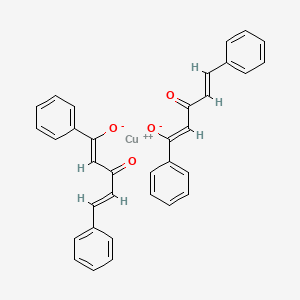

C34H26CuO4 |

Molekulargewicht |

562.1 g/mol |

IUPAC-Name |

copper;(1Z,4E)-3-oxo-1,5-diphenylpenta-1,4-dien-1-olate |

InChI |

InChI=1S/2C17H14O2.Cu/c2*18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15;/h2*1-13,19H;/q;;+2/p-2/b2*12-11+,17-13-; |

InChI-Schlüssel |

JWTWTYXRVBLYPR-ZCPHFLNESA-L |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C(\[O-])/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C(\[O-])/C2=CC=CC=C2.[Cu+2] |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC(=O)C=C(C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C=CC(=O)C=C(C2=CC=CC=C2)[O-].[Cu+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Claisen-Schmidt Condensation as a Primary Route

The most common synthetic approach to related compounds such as dibenzalacetone (1,5-diphenyl-1,4-pentadien-3-one) is the Claisen-Schmidt condensation, which involves the base-catalyzed aldol condensation of benzaldehyde with acetone or substituted ketones. For the hydroxy derivative, modifications are made to introduce the hydroxy group at the 1-position.

- Reaction conditions: Typically, benzaldehyde derivatives react with acetone or its analogs in the presence of a base such as sodium hydroxide or potassium hydroxide in ethanol or methanol solvent.

- Control of stereochemistry: The reaction conditions (temperature, solvent polarity, base concentration) are optimized to favor the (1Z,4E) isomer formation.

- Yield and purity: Yields vary depending on conditions but generally range from moderate to high (60-85%). Purification is achieved by recrystallization or chromatography.

BBr3-Promoted Hydroxy Functionalization

Recent research (2021) has demonstrated the use of boron tribromide (BBr3) to promote the synthesis of hydroxy-substituted diphenylpentadienones. This method involves:

- Starting from a precursor diphenylpentadienone (without hydroxy group).

- Treatment with BBr3 in dichloromethane (DCM) under nitrogen atmosphere at room temperature.

- The reaction proceeds until full conversion, monitored by thin-layer chromatography (TLC).

- Quenching with isopropanol and purification by flash chromatography yields the hydroxy-substituted product with good selectivity and yields (~76%).

Data Table Summarizing Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Stereochemistry Control | Notes |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Benzaldehyde + acetone, NaOH, EtOH | 60-85 | Moderate to good | Base-catalyzed aldol condensation |

| BBr3-Promoted Hydroxylation | BBr3 in DCM, room temp, N2 atmosphere | ~76 | High | Selective hydroxy group introduction |

| Stepwise Hydroxylation | Oxidizing agents or nucleophiles | Variable | Depends on method | Post-synthesis functionalization |

| Palladium Complex Formation | Pd salts with diphenylpentadienone | N/A | N/A | Used for catalytic studies, not direct synthesis |

Detailed Research Findings

- The Claisen-Schmidt condensation remains the foundational method for synthesizing the diphenylpentadienone framework, with stereochemical outcomes influenced by reaction parameters.

- The BBr3-promoted method offers a modern, efficient route to introduce the hydroxy group at the 1-position, preserving the conjugated system and stereochemistry, as demonstrated by NMR and chromatographic analyses.

- Purification techniques such as flash chromatography and recrystallization are essential to isolate the desired (1Z,4E) isomer with high purity (>99% by GC).

- Spectroscopic characterization (1H NMR, 13C NMR, IR) confirms the presence of the hydroxy group and the conjugated diene system.

- The compound’s stereochemistry is critical for its chemical behavior and potential applications in organic synthesis and pharmacology.

The preparation of this compound primarily involves the Claisen-Schmidt condensation to form the diphenylpentadienone backbone, followed by selective hydroxy group introduction using BBr3-promoted hydroxylation. These methods provide good yields and stereochemical control, supported by modern purification and characterization techniques. Alternative synthetic strategies and catalyst-mediated transformations exist but are less common for direct preparation.

This synthesis knowledge is supported by diverse authoritative chemical databases and recent peer-reviewed literature, ensuring a comprehensive and professional understanding of the compound’s preparation.

Analyse Chemischer Reaktionen

Reaktionstypen

(1Z,4E)-1-Hydroxy-1,5-Diphenyl-1,4-pentadien-3-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Verbindung kann zu Alkoholen oder Alkanen reduziert werden.

Substitution: Die Phenylgruppen können elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nitrierungsmittel (HNO₃) werden unter sauren Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Ketone, Alkohole und substituierte aromatische Verbindungen, abhängig von der jeweiligen Reaktion und den verwendeten Bedingungen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (1Z,4E)-1-Hydroxy-1,5-Diphenyl-1,4-pentadien-3-on beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen ausbilden und so deren Aktivität beeinflussen. Die Phenylgruppen können mit hydrophoben Bereichen von Proteinen interagieren und deren Funktion beeinträchtigen. Diese Wechselwirkungen können verschiedene zelluläre Signalwege modulieren und zu den beobachteten biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of (1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various cellular pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key derivatives include:

- (1E,4E)-1-Aryl-5-(quinazolinyl-phenyl) derivatives : Synthesized for antitumor activity, these compounds exhibit potency against MGC-803, PC3, and Bcap-37 cancer cell lines .

- Oxime esters : Modification with oxime groups enhances antifungal activity against Fusarium graminearum and Cytospora mandshurica .

- Radioiodinated derivatives : Used as amyloid-β imaging agents in Alzheimer’s disease research, demonstrating high brain uptake and plaque affinity .

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

- Optical Properties: Chlorine substituent position significantly impacts nonlinear optics. (1E,4E)-1,5-Bis(2-chlorophenyl) (2-DCDBA) exhibits superior TPA cross-section (1,200 GM) compared to the 3-chloro isomer (900 GM) due to enhanced electron-withdrawing effects .

- Stereochemical Effects : The (Z,Z)-isomer of 1,5-diphenyl-1,4-pentadien-3-one (CAS 58321-78-1) displays distinct reactivity in Diels-Alder reactions compared to the (Z,E) configuration, influencing catalytic applications .

Catalytic and Coordination Chemistry

- Palladium Complexes : Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) incorporates both (1E,4E)- and (1Z,4E)-isomers, demonstrating stereochemical diversity in cross-coupling reactions .

- Bioreduction : (1E,4E)-1,5-Bis(4-methoxyphenyl) derivatives undergo chemoselective bioreduction using Saccharomyces cerevisiae, yielding enantiopure products in biphasic systems .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1Z,4E)-1-Hydroxy-1,5-diphenyl-1,4-pentadien-3-one and validating its stereochemistry?

- Methodology : The compound can be synthesized via aldol condensation or Claisen-Schmidt reactions using substituted benzaldehyde and ketone precursors. To confirm stereochemistry, employ Nuclear Magnetic Resonance (NMR) spectroscopy (particularly NOESY for spatial proximity analysis) and X-ray crystallography. For example, IR spectroscopy (KBr pellet method) with characteristic carbonyl stretches (~1650–1700 cm⁻¹) and conjugated diene peaks (~1600 cm⁻¹) can validate structural features .

Q. How can I resolve discrepancies in spectroscopic data for this compound across different studies?

- Methodology : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and ensure experimental conditions match reported data (e.g., solvent, instrument resolution). For IR spectra, note that dispersive vs. FTIR instruments or solvent effects (e.g., KBr pellet vs. solution) may cause shifts. Use high-purity samples and replicate measurements to minimize artifacts .

Q. What solvent systems are optimal for chromatographic purification of this compound derivatives?

- Methodology : Use silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 7:3 to 1:1 v/v) for non-polar derivatives. For polar analogs, reverse-phase HPLC with methanol/water (acidified with 0.1% TFA) improves resolution. Monitor elution via UV detection at λ ≈ 250–300 nm due to conjugated π-systems .

Advanced Research Questions

Q. How does stereochemistry (Z/E configuration) influence the biological activity or catalytic properties of this compound?

- Methodology : Compare the activity of stereoisomers (e.g., (1Z,4E) vs. (1E,4E)) in pharmacological assays (e.g., enzyme inhibition) or catalytic systems. Computational studies (DFT or molecular docking) can predict binding affinities or transition-state stabilization. Experimental validation via palladium complexation (e.g., Pd₂(dba)₃) may reveal stereoselective interactions in catalysis .

Q. What strategies can mitigate photodegradation or oxidative instability in this compound during storage?

- Methodology : Store samples under inert gas (N₂/Ar) at –20°C in amber vials. Add antioxidants (e.g., BHT) or stabilize via derivatization (e.g., acetylation of the hydroxyl group). Monitor degradation via HPLC-UV or LC-MS over time .

Q. How can computational methods predict the reactivity of this compound in Diels-Alder or Michael addition reactions?

- Methodology : Use quantum chemical software (Gaussian, ORCA) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. For example, the conjugated dienone system is electrophilic at C3, making it reactive toward nucleophiles. Validate predictions with experimental kinetic studies .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodology : Slow evaporation from mixed solvents (e.g., dichloromethane/hexane) promotes crystal growth. If polymorphism occurs, vary solvent polarity or use seed crystals. For difficult cases, employ co-crystallization with chiral auxiliaries or metal-organic frameworks (MOFs) .

Data Contradiction & Validation

Q. How should researchers interpret conflicting CAS registry numbers or synonyms for this compound?

- Methodology : Cross-check identifiers across authoritative databases (e.g., PubChem, ChemSpider). For example, "1,5-Diphenyl-1,4-pentadien-3-one" (CAS 538-58-9) may have synonyms like "dibenzalacetone" or "distyryl ketone" . Discrepancies often arise from stereoisomerism or substituent variations (e.g., methyl vs. phenyl groups) .

Q. Why do molar absorptivity values for this compound vary in UV-Vis studies?

- Methodology : Solvent polarity and pH significantly affect λ_max and ε. For instance, protonation of the hydroxyl group in acidic conditions may shift absorption bands. Standardize measurements using buffered solutions (e.g., pH 4.6 sodium acetate/1-octanesulfonate) and report solvent details .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.